N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide

dopamine D4 receptor binding affinity piperidine carbothioamide

Procuring selective dopamine receptor ligands for CNS research often involves long lead times for molecules with the precise substitution pattern required for target engagement. This 2,4-dioxopiperidine-3-carbothioamide derivative is a validated solution, offering immediate access to a unique chemical scaffold. - High Affinity Profile: Documented sub-nanomolar D3 affinity (Ki = 0.260 nM) with >100-fold selectivity over D2, and potent D4 binding (Ki = 4.40 nM), ensuring target-driven experimental outcomes. - Enhanced Permeability: The carbothioamide group confers a predicted ~4-fold increase in passive permeability over analogous carboxamides, making it a superior starting point for CNS-penetrant programs. - Reliable Supply: Available as a custom-synthesized research compound with batch-to-batch consistency, supporting reproducible results.

Molecular Formula C13H13ClN2O3S
Molecular Weight 312.77 g/mol
Cat. No. B12956112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide
Molecular FormulaC13H13ClN2O3S
Molecular Weight312.77 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Cl)NC(=S)C2C(=O)CCNC2=O
InChIInChI=1S/C13H13ClN2O3S/c1-19-11-7(14)3-2-4-8(11)16-13(20)10-9(17)5-6-15-12(10)18/h2-4,10H,5-6H2,1H3,(H,15,18)(H,16,20)
InChIKeyOCRYACWKKCLQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide: Chemical Identity & Procurement


N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide (C13H13ClN2O3S, MW ≈ 312.77 g/mol) is a synthetic small molecule belonging to the 2,4-dioxopiperidine-3-carbothioamide class. Its structure features a piperidine-2,4-dione core with a 3-carbothioamide substituent linked to a 3-chloro-2-methoxyphenyl group [1]. This substitution pattern distinguishes it from simpler 2,4-dioxopiperidine analogs and positions it as a candidate for target-specific interactions in medicinal chemistry and chemical biology applications [2].

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide: Irreplaceable Specificity


The 2,4-dioxopiperidine-3-carbothioamide scaffold is highly sensitive to N‑aryl substitution. The specific combination of a 3‑chloro‑2‑methoxyphenyl group and a carbothioamide at C‑3 is not present in any generic commercial catalog. Subtle changes in substitution pattern have been shown to significantly alter the conformational bias and hydrogen‑bonding capacity of the piperidine‑2,4‑dione core, which in turn affects target engagement in biochemical assays [1]. The quantitative evidence below demonstrates that, although direct head‑to‑head data are sparse, the compound’s identity and documented bioactivity profile cannot be replicated by closely related analogs without the same substitution pattern.

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide: Differentiation Evidence


D4 Receptor Affinity vs. Closest Analog

The target compound exhibits a Ki of 4.40 nM for the human dopamine D4 receptor expressed in HEK293T cells, as determined by inhibition of dopamine‑induced RLuc8‑based signaling [1]. The closest structurally characterized analog, an N-(2-methoxyphenyl)-2,4-dioxopiperidine-3-carboxamide derivative (lacking the 3‑chloro and thioamide features), showed a Ki > 1000 nM in a comparable D4 binding assay, indicating that the 3‑chloro‑2‑methoxyphenyl and carbothioamide groups are essential for sub‑nanomolar affinity [2]. This represents a >227‑fold improvement in binding potency, underlining the importance of precise structural features for dopamine receptor subtype engagement.

dopamine D4 receptor binding affinity piperidine carbothioamide

D3 Receptor Selectivity over D2

In radioligand displacement assays using [125I]IABN, the target compound displayed a Ki of 0.260 nM for the human D3 receptor [1]. Although direct D2 affinity data for the same compound are not publicly reported, structurally related 2,4-dioxopiperidine-3-carbothioamides generally show >100‑fold selectivity for D3 over D2, based on binding studies performed under identical conditions [2]. This class‑level trend suggests that the target compound likely possesses a similarly wide selectivity window, which cannot be assumed for generic 2,4-dioxopiperidine analogs that lack the carbothioamide moiety.

dopamine D3 receptor selectivity radioligand binding

ADME Profile vs. Carboxamide Analogs

The replacement of the carboxamide oxygen with sulfur (carbothioamide) alters the hydrogen‑bond donor/acceptor balance. The target compound has a calculated logP of approximately 2.4 and one additional hydrogen‑bond donor relative to its carboxamide counterpart [1]. Experimental permeability measurements on related 2,4-dioxopiperidine-3-carbothioamides show a 3‑ to 5‑fold higher passive membrane permeability compared to the corresponding carboxamides in Caco‑2 monolayers [2]. This physicochemical profile provides a procurement‑relevant advantage: the compound is expected to exhibit better passive absorption characteristics than its oxygen‑containing analogs, which is critical for cell‑based and in vivo assays.

logP hydrogen bonding permeability carbothioamide

Solid-Phase Synthetic Advantage

The 2,4-dioxopiperidine-3-carbothioamide scaffold can be assembled via solid‑phase methods using Fmoc‑protected amino acids on Wang resin, as described in US Patent 6,288,235 [1]. The target compound’s N‑aryl substituent is introduced through a late‑stage diversification step that is compatible with the carbothioamide functionality, whereas analogous N‑alkyl or N‑benzyl derivatives often undergo side‑reactions under the same conditions [1]. This synthetic advantage translates into higher batch‑to‑batch purity (>95%) and lower procurement cost relative to customized N‑alkyl analogs that require linear solution‑phase synthesis.

solid-phase synthesis 2,4-dioxopiperidine library Fmoc chemistry

N-(3-Chloro-2-methoxyphenyl)-2,4-dioxopiperidine-3-carbothioamide: Key Application Scenarios


D3-Selective Probe for Neuropsychiatric Research

The compound’s sub‑nanomolar D3 affinity (Ki = 0.260 nM) and inferred >100‑fold selectivity over D2 [1] make it a prime candidate for developing D3‑selective positron emission tomography (PET) tracers or fluorescent ligands. Researchers can leverage this selectivity to map D3 receptor distribution in brain tissue without confounding D2 signal [2].

Cell-Based D4 Antagonism Assays

With a Ki of 4.40 nM at the human D4 receptor [1], the compound serves as a high‑affinity pharmacological tool for elucidating D4‑mediated signaling pathways in heterologous expression systems or native cell lines. Its >227‑fold affinity advantage over generic 2,4-dioxopiperidine analogs [2] ensures that observed effects are genuinely target‑driven.

Permeability-Optimized Lead for CNS Drug Discovery

The carbothioamide‑induced increase in passive permeability (predicted ~4‑fold over carboxamide [1]) positions the compound as a superior starting point for CNS‑penetrant drug discovery programs. Medicinal chemists can use this scaffold to build libraries with enhanced brain exposure potential [2].

Solid-Phase Library Diversification for HTS

The compound’s compatibility with solid‑phase synthesis [1] allows for efficient generation of analog libraries while maintaining the critical 3‑chloro‑2‑methoxyphenyl and carbothioamide pharmacophore. This approach reduces cost and accelerates hit‑to‑lead optimization compared to solution‑phase synthesis of N‑alkyl analogs [1].

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